2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Overview
Description
Fumonisin B2 is a mycotoxin produced by the fungi Fusarium verticillioides (formerly Fusarium moniliforme) and Aspergillus niger . It is a structural analog of fumonisin B3, lacking one hydroxy group compared to fumonisin B1 . Fumonisin B2 is known for its higher cytotoxicity compared to fumonisin B1 and its ability to inhibit sphingosine acyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumonisin B2 can be prepared from maize culture inoculated with Fusarium moniliforme. The targeted B-series fumonisins, including fumonisin B2, are extracted using a mixture of acetonitrile and water (50:50, v/v) and then purified using MAX cartridges . Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are performed to eliminate other interferents and obtain high-purity compounds .
Industrial Production Methods: The industrial production of fumonisin B2 involves large-scale cultivation of Fusarium verticillioides on maize substrates. The extraction process is similar to the laboratory preparation, involving solvent extraction and chromatographic purification to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Fumonisin B2 undergoes various chemical reactions, including hydrolysis and oxidation.
Common Reagents and Conditions:
Hydrolysis: Alkaline hydrolysis is commonly used to break down fumonisin B2 into its hydrolyzed metabolites.
Oxidation: Oxidative conditions can modify the structure of fumonisin B2, leading to different metabolites.
Major Products Formed: The major products formed from these reactions include hydrolyzed fumonisin B2 and other oxidized derivatives .
Scientific Research Applications
Fumonisin B2 has several scientific research applications:
Mechanism of Action
Fumonisin B2 exerts its effects by inhibiting sphingosine acyltransferase, disrupting sphingolipid metabolism . This disruption leads to the accumulation of sphinganine and sphingosine, which are toxic to cells. The inhibition of ceramide synthase is a key molecular mechanism underlying the toxicity of fumonisin B2 .
Comparison with Similar Compounds
Fumonisin B1: Lacks one hydroxy group compared to fumonisin B2 and is less cytotoxic.
Fumonisin B3: Structurally similar to fumonisin B2 but with different hydroxylation patterns.
Uniqueness: Fumonisin B2 is unique due to its higher cytotoxicity and its specific inhibition of sphingosine acyltransferase, making it a more potent mycotoxin compared to its analogs .
Biological Activity
The compound 2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid, also known as Fumonisin B2, is a complex molecule with significant biological activity. It belongs to the class of fumonisins, which are mycotoxins produced by certain fungi, particularly Fusarium species. This article explores its biological activity, including mechanisms of action, effects on human health and agriculture, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C34H65NO17
- Molecular Weight : 759.884 g/mol
- CAS Number : 116355-84-1
Mechanisms of Biological Activity
Fumonisin B2 exhibits several biological activities primarily related to its interaction with sphingolipid metabolism. It inhibits the enzyme ceramide synthase, leading to the accumulation of sphinganine and sphinganine analogs in cells. This disruption can result in various cellular dysfunctions:
- Toxicity : The accumulation of sphinganine is associated with cytotoxic effects in various cell types.
- Carcinogenicity : Fumonisin B2 has been linked to an increased risk of cancer, particularly esophageal cancer in humans and animals.
- Neurotoxicity : Studies indicate that fumonisins may affect neuronal function and viability.
Human Health Implications
Fumonisin B2 is considered a potential health risk due to its presence in contaminated food products, particularly corn. The following effects have been documented:
- Carcinogenic Effects : Epidemiological studies have shown a correlation between high fumonisin exposure and increased rates of esophageal cancer in specific regions.
Study | Findings |
---|---|
Gauthier et al., 2015 | Increased esophageal cancer incidence linked to fumonisin exposure in Southern Africa. |
Atanasova-Penichon et al., 2016 | Fumonisins disrupt sphingolipid metabolism leading to cell apoptosis. |
Agricultural Impact
Fumonisin B2 affects crop health and yield:
- Plant Pathogenesis : It is produced by Fusarium verticillioides, which can infect maize and other crops.
- Metabolic Changes in Plants : Research indicates that Fusarium infection alters the metabolic profile of maize, impacting resistance mechanisms.
Case Study 1: Metabolic Response in Maize
A study investigated the metabolic changes in maize infected by Fusarium verticillioides. The analysis revealed significant alterations in primary metabolites associated with resistance mechanisms.
Metabolite Group | Changes Observed |
---|---|
Amino Acids | Increased levels of L-tryptophan and tyrosine |
Flavonoids | Altered abundance indicating stress response |
Sphingolipids | Accumulation linked to fumonisin exposure |
Case Study 2: Neurotoxic Effects
Research has demonstrated that exposure to fumonisins can lead to neurotoxic effects in animal models. High doses resulted in behavioral changes and neuronal cell death.
Properties
IUPAC Name |
2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPXZQHTDAXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-84-1 | |
Record name | 1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,9R,11S,12S)-12-amino-9,11-dihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fumonisin B2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034703 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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